Cas no 103456-74-2 (Hexanoic acid, 2-methoxy-2-methyl-, (R)-)

Hexanoic acid, 2-methoxy-2-methyl-, (R)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | BBV-77756141-1.0g |
(2R)-2-methoxy-2-methylhexanoic acid |
103456-74-2 | 95% | 1.0g |
$0.0 | 2023-01-23 |
Hexanoic acid, 2-methoxy-2-methyl-, (R)- 関連文献
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
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Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
Hexanoic acid, 2-methoxy-2-methyl-, (R)-に関する追加情報
Hexanoic Acid, 2-Methoxy-2-Methyl-, (R)-: A Comprehensive Overview
Hexanoic acid, 2-methoxy-2-methyl-, (R)-, also known by its CAS number 103456-74-2, is a specialized organic compound with significant applications in various industries. This compound is a derivative of hexanoic acid, characterized by the presence of a methoxy group and a methyl group at the second carbon position, along with an (R)-configuration, which imparts unique stereochemical properties. The compound has garnered attention due to its potential in fragrance and flavor industries, as well as its role in pharmaceutical intermediates.
The structure of hexanoic acid, 2-methoxy-2-methyl-, (R)- is defined by its six-carbon chain, with the carboxylic acid group at one end and the substituted groups at the second carbon. This configuration not only influences its physical properties but also plays a crucial role in its biological activity. Recent studies have highlighted its ability to act as a precursor in the synthesis of bioactive molecules, making it a valuable compound in medicinal chemistry.
In terms of physical properties, hexanoic acid, 2-methoxy-2-methyl-, (R)- is typically found in a liquid state at room temperature, with a pleasant odor that contributes to its use in fragrance formulations. Its solubility in organic solvents and limited solubility in water make it suitable for various chemical reactions and formulations. The compound's stability under normal conditions further enhances its utility in industrial applications.
The synthesis of hexanoic acid, 2-methoxy-2-methyl-, (R)- involves multi-step processes that often include esterification and subsequent hydrolysis to introduce the methoxy and methyl groups. The stereochemistry at the second carbon is achieved through enantioselective synthesis methods, ensuring the desired (R)-configuration. Recent advancements in asymmetric catalysis have improved the efficiency and selectivity of these processes, reducing production costs and enhancing scalability.
In the fragrance industry, hexanoic acid, 2-methoxy-2-methyl-, (R)- is valued for its floral and woody notes, which are commonly used in perfumes and personal care products. Its ability to blend well with other fragrance components makes it a versatile ingredient. Additionally, this compound has shown promise as a flavor enhancer in food products, where it contributes to the perception of sweetness and complexity.
The pharmaceutical industry has also taken notice of this compound due to its potential as an intermediate in drug synthesis. Its unique structure allows for further functionalization to create bioactive molecules targeting various therapeutic areas. Recent research has explored its role in anti-inflammatory agents and antimicrobial compounds, highlighting its broader applications beyond traditional uses.
In terms of safety and environmental impact, hexanoic acid, 2-methoxy-2-methyl-, (R)- has been classified as non-toxic under normal handling conditions. However, proper precautions should be taken during storage and use to ensure compliance with safety regulations. Its biodegradability has been studied extensively, with results indicating that it degrades efficiently under aerobic conditions.
The growing demand for sustainable practices has led to increased interest in the green synthesis of this compound. Researchers are exploring bio-based routes using microbial fermentation or enzymatic catalysis to produce hexanoic acid, 2-methoxy-2-methyl-, (R)-. These methods not only reduce reliance on petrochemical feedstocks but also minimize environmental footprint.
In conclusion, hexanoic acid, 2-methoxy-2-methyl-, (R)-, CAS number 103456-74-2, stands out as a versatile compound with diverse applications across multiple industries. Its unique chemical structure and stereochemistry make it an invaluable ingredient in fragrance formulations and pharmaceutical intermediates. As research continues to uncover new potential uses for this compound, it is poised to play an even more significant role in both industrial and therapeutic contexts.
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